

Apitolisib preclinical efficacy cancer models

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Compound Focus: Apitolisib

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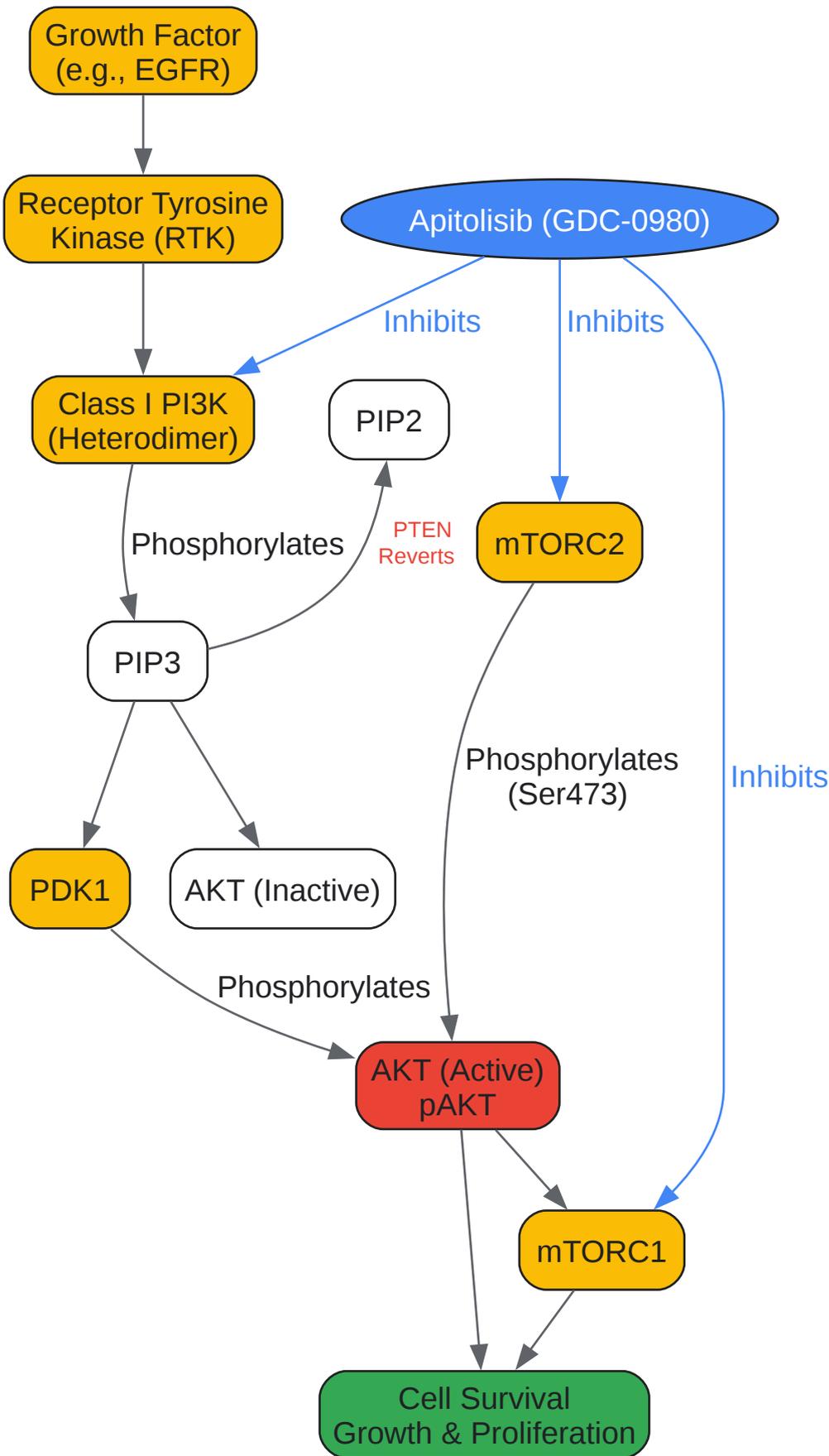
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Mechanism of Action and Overview

Apitolisib is an orally available, potent, and selective dual inhibitor targeting both **PI3K (Class I isoforms)** and **mTOR** (kinase activity in both mTORC1 and mTORC2 complexes) [1] [2]. By simultaneously inhibiting these key nodes, it effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth, survival, and metabolism that is frequently dysregulated in cancer [1] [3]. This dual inhibition is considered a strategy to overcome the compensatory activation that can occur with single-agent targeting, leading to superior anti-tumor activity [1].

The diagram below illustrates how **Apitolisib** exerts its action within this pathway.



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Diagram of **Apitolisib**'s dual inhibition of the PI3K/AKT/mTOR pathway. It blocks the activity of PI3K, mTORC1, and mTORC2, preventing the downstream signals that drive cancer cell growth and survival.

Preclinical Efficacy in Cancer Models

The following tables summarize key quantitative findings from preclinical studies on **Apitolisib** across various cancer models.

Table 1: Efficacy in *In Vivo* Xenograft and Organoid Models

Cancer Model	Key Genetic Features	Experimental Setup	Treatment Regimen	Key Efficacy Findings & Quantitative Data
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| **Renal Cell Carcinoma (RCC)** [4] | Human 786-O adenocarcinoma | Female nude mice with subcutaneous xenografts (avg. ~181 mm³ at start) | Oral, Once Daily (QD) for 17 days | **Dose-dependent tumor growth inhibition.** • **Target Modulation:** Quantified relationship between pAkt inhibition & tumor shrinkage. • **Threshold for Efficacy:** ≥35-45% pAkt inhibition required for tumor shrinkage; ~61% needed for tumor stasis. | | **Colorectal Cancer (CRC) / Rectal Cancer** [5] | Patient-Derived Organoids (PDOs) with varied backgrounds (e.g., KRAS mut, PIK3CA mut) | 6 PDO lines characterized as radiosensitive or radioresistant | Radiation + **Apitolisib** | **Significant radiosensitization.** • **Apitolisib** abrogated radiation-induced AKT phosphorylation (p=0.027). • Restored sensitivity in radiation-resistant PDO lines. |

Table 2: Efficacy in *In Vitro* Cell Line Models

Cancer Model (Cell Line)	Key Genetic Features	Experimental Assay	Key Efficacy Findings & Quantitative Data
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| **Glioblastoma (GBM)** (A-172, U-118-MG) [1] | Established GBM lines | MTT (viability), Crystal Violet (proliferation), Flow Cytometry (apoptosis) | **1. Cytotoxicity & Proliferation Inhibition:** • Dose- and time-dependent reduction in cell viability. **2. Apoptosis Induction:** • **A-172:** 46.47% apoptotic cells after 48h with 20 μM. • **U-118-MG:** Lower sensitivity, ~7.7% apoptotic cells with 20 μM. | | **Endometrial Carcinoma**

(EC) (13 Cell Lines) [6] | Various PTEN, PIK3CA, KRAS mutations | Cell viability, Reverse Phase Protein Array (RPPA) | **1. Single-Agent Activity:** Broad efficacy across lines. **2. Combination with MEKi (Cobimetinib):** Synergy or additivity in 11 of 13 cell lines. | **Colorectal Cancer (CRC)** [5] | HCT116 cell line | Radiation combination | **Significant radiosensitization** in combination with radiation. |

Detailed Experimental Protocols

The methodologies below are compiled from the cited studies to serve as a reference for key experiments.

1. *In Vivo* Xenograft Efficacy Study [4]

- **Animal Model:** Female beige nude XID (bg.nu.xid) mice.
- **Tumor Inoculation:** Subcutaneous implantation of 786-O human renal cell adenocarcinoma fragments.
- **Grouping & Dosing:**
 - Dosing initiated when tumors reached 100-300 mm³ (mean ~181 mm³).
 - Mice were randomized into groups (n=6/group).
 - **Apitolisib** was administered orally, once daily (QD) for 17 days, in vehicles like 0.5% methylcellulose/0.2% Tween 80.
 - Doses ranged from 0.008 to 11 mg/kg.
- **Efficacy Measurement:**
 - **Tumor Volume (TV):** Measured using digital calipers at multiple time points. Calculated as: **TV (mm³) = (length × width²) × 0.5.**
 - **Pharmacodynamic (PD) Analysis:** pAkt levels were measured in tumor tissue to correlate target modulation with efficacy.

2. *In Vitro* Cell Viability and Apoptosis Assay [1]

- **Cell Culture:** Human GBM cell lines (e.g., A-172, U-118-MG) maintained in standard conditions.
- **Compound Treatment:**
 - Cells were treated with **Apitolisib** across a concentration range (e.g., 50 nM to 50 μM) for 24 and 48 hours.
- **Viability/Proliferation Assessment:**
 - **MTT Assay:** Measures metabolic activity as a proxy for cell viability.
 - **Crystal Violet Staining:** Assesses cell proliferation and survival by staining adherent cells.
- **Apoptosis Analysis:**
 - **Flow Cytometry with Annexin V/PI Staining:** Differentiates live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell

populations.

3. Protein Modulation Analysis via Western Blot [1]

- **Protein Extraction:** Cells are lysed after treatment using RIPA-like buffers containing protease and phosphatase inhibitors.
- **Gel Electrophoresis & Transfer:** Proteins are separated by SDS-PAGE and transferred to a membrane.
- **Antibody Probing:** Membranes are probed with specific primary antibodies against:
 - **Targets:** pAKT (Ser473), pS6K (Thr421/Ser424), p-mTOR (Ser2448), total proteins, and loading controls (e.g., β -Actin).
- **Detection:** Use of HRP-conjugated secondary antibodies and chemiluminescence to visualize protein bands. A reduction in phosphorylated protein levels confirms pathway inhibition.

Key Translational Insights

- **Quantitative PK-PD-Efficacy Relationship:** A pivotal finding from translational modeling is the **steep sigmoid relationship** between pAkt inhibition and tumor growth inhibition. The analysis quantified that a minimum of **35-45% pAkt modulation** is required to trigger tumor shrinkage, and a constant inhibition of **~65%** is needed for tumor stasis in patients [4]. This provides a valuable quantitative framework for dose selection in clinical development.
- **Overcoming Therapy Resistance:** Research in rectal cancer PDOs identified **PI3K/AKT/mTOR pathway upregulation as a key mechanism of radioresistance**. The combination of **Apitolisib** with irradiation significantly sensitized resistant models to radiation, highlighting its potential as an adjunct to standard therapies [5].
- **Rational Combination Strategies:** The synergy observed between **Apitolisib** and the MEK inhibitor Cobimetinib in endometrial cancer models underscores the importance of targeting parallel or feedback-linked pathways, such as RAS/MAPK, to enhance efficacy and counteract resistance [6].

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